[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)amine
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Overview
Description
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring. The presence of these functional groups makes the compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially opening the ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups to the amine.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of pharmaceuticals that target specific enzymes or receptors. The thiazole ring is a common motif in many bioactive molecules, making this compound a valuable starting point for drug discovery.
Industry
In the industrial sector, (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1,3-thiazol-5-yl)methylamine
- [(4-Methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine hydrochloride
- N-[(2-Cyclopropyl-4-thiazolyl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine
Uniqueness
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is unique due to the presence of both a cyclopropyl group and a thiazole ring. This combination of functional groups is less common and can impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the thiazole ring contributes to aromaticity and potential biological activity.
Biological Activity
(2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopropyl group and a thiazole ring, which contribute to its unique properties and interactions within biological systems. This article aims to summarize the current understanding of its biological activity, including antimicrobial, antiviral, and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiazole moiety, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclopropyl group adds steric complexity that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H10N2S |
Molecular Weight | 158.23 g/mol |
Solubility | Soluble in water (as dihydrochloride salt) |
Antimicrobial Properties
Recent studies have indicated that compounds similar to (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity compared to standard antibiotics like oxytetracycline .
Antiviral Activity
The compound has been investigated for its potential antiviral properties. Research suggests that thiazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzyme activity. The specific pathways for (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine's action are still under investigation but may involve modulation of host cellular pathways.
The biological activity of (2-Cyclopropyl-1,3-thiazol-5-yl)methylamine is thought to be mediated through interactions with specific enzymes or receptors in biological systems. For example:
- The compound may interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .
Case Studies and Experimental Findings
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antibacterial activity of various thiazole derivatives against clinical isolates of bacteria. Results indicated that derivatives containing the cyclopropyl group exhibited improved efficacy over non-cyclopropyl analogs, with notable reductions in bacterial growth rates .
-
Evaluation of Antiviral Potential :
- In vitro assays demonstrated that thiazole derivatives could inhibit the replication of certain viruses, suggesting a promising avenue for further research into antiviral applications.
- Pharmacological Assessment :
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-10-8(11-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
LYWPTOWOCLYUBI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(S1)C2CC2 |
Origin of Product |
United States |
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